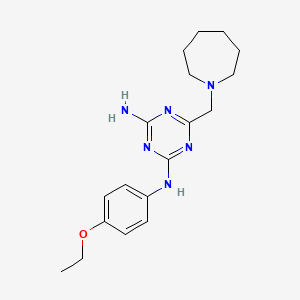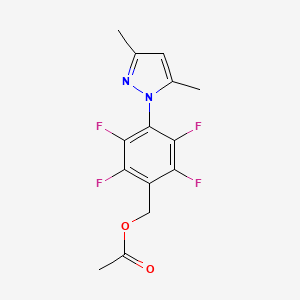![molecular formula C15H14N4O2 B5557152 2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of structurally related compounds involves several key steps, including the reaction of quinazolinones with benzoic aldehyde, indicating a possible pathway for synthesizing complex pyrimidin-yl and isoxazol-yl derivatives (Raffa et al., 2004). Furthermore, reactions involving chloroquinolin-3-yl derivatives with guanidine nitrate hint at methodologies for incorporating pyrimidin-2-amine structures (Shivakumar et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol can be analyzed through spectral studies such as IR, H NMR, and Mass spectrometry, as seen in the synthesis and evaluation of 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines (Shivakumar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of related compounds often utilize 1,3-dipolar cycloaddition, demonstrating the potential for creating complex fused-ring structures, which could be relevant for synthesizing the target compound (Zhao & Eguchi, 1997).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and stability, can be inferred from their synthesis conditions and molecular structure. For example, the catalytic system used for the synthesis of dihydropyrimidinones suggests high reactivity under solvent-free conditions, indicating potential stability and solubility characteristics (Kefayati et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles or electrophiles, can be analyzed through the reaction mechanisms observed in related synthetic pathways. For instance, the synthesis involving rearrangement of isoxazolidines to form dihydropyrroloisoquinoline derivatives highlights the compound's reactivity and potential for further chemical transformations (Zhao & Eguchi, 1997).
Scientific Research Applications
Synthesis and Activity Relationships
- The synthesis of compounds with isoxazole and pyrimidine moieties, such as 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones, has been reported. These compounds showed in vitro antileukemic activity against various leukemia cell lines, suggesting potential in cancer research (Raffa et al., 2004).
Chemical Synthesis Techniques
- A study detailed the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the synthesis of dipyridopyrimidinones. This showcases a method for modifying pyridine and pyrimidine derivatives, which could be applicable for synthesizing related compounds (Bentabed-Ababsa et al., 2010).
Pharmacological Applications
- The synthesis of fused imidazopyridines as benzodiazepine receptor ligands, with some derivatives showing high binding affinity and in vivo activity, highlights the therapeutic potential of structurally related compounds in neurological disorders (Takada et al., 1996).
Antimicrobial and Antitumor Activities
- Novel pyrimidoquinoline derivatives were synthesized and showed high activity against bacteria, fungi, and human cancer cell lines. This indicates the potential of pyrimidine-based compounds in antimicrobial and antitumor research (Abbas et al., 2011).
Antinflammatory Agents
- N-substituted amino acids with complex pyrimidine structures were synthesized and displayed significant anti-inflammatory activity. This suggests the therapeutic potential of pyrimidine derivatives in inflammation-related conditions (Bruno et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-3,4-dihydro-1H-isoquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-13-14(16-8-17-15(13)21-18-9)19-6-10-4-2-3-5-11(10)12(20)7-19/h2-5,8,12,20H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATDWVSKMYLFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CC(C4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)


![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)


